1H-Indazole-3-carboxylic acid, 1-([1,1'-biphenyl]-4-ylmethyl)-
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Overview
Description
1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is known for its unique structural features, which include an indazole ring fused with a carboxylic acid group and a biphenyl moiety. These structural elements contribute to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . This reaction can be catalyzed by transition metals such as copper or palladium, which facilitate the formation of the indazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized procedures to ensure high yields and purity. For example, the use of diazotization reactions under mild conditions has been reported to efficiently produce 1H-Indazole-3-carboxylic acid derivatives . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring and biphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole-3-carboxylic acid oxides, while reduction can produce indazole-3-carbinol derivatives.
Scientific Research Applications
1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of protein kinases, which play a crucial role in cell signaling and regulation . The compound binds to the active site of the kinase, preventing its activity and thereby modulating various cellular processes.
Comparison with Similar Compounds
Similar Compounds
Indazole-3-carboxylic acid: Shares the indazole core but lacks the biphenyl moiety.
1-Methylindazole-3-carboxylic acid: Contains a methyl group instead of the biphenyl moiety.
Indazole-3-carboxamide: Features an amide group in place of the carboxylic acid.
Uniqueness
1H-Indazole-3-carboxylic acid, 1-([1,1’-biphenyl]-4-ylmethyl)- is unique due to the presence of the biphenyl moiety, which enhances its biological activity and specificity. This structural feature distinguishes it from other indazole derivatives and contributes to its potential as a therapeutic agent.
Properties
CAS No. |
875577-66-5 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[(4-phenylphenyl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C21H16N2O2/c24-21(25)20-18-8-4-5-9-19(18)23(22-20)14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,24,25) |
InChI Key |
NDLZXTTVQOLMMI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C4=CC=CC=C4C(=N3)C(=O)O |
Origin of Product |
United States |
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